molecular formula C23H15BrN4O2 B2989520 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291859-36-3

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2989520
CAS No.: 1291859-36-3
M. Wt: 459.303
InChI Key: JVIYSAJPABTZFC-UHFFFAOYSA-N
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Description

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzoic acid with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with an appropriate nitrile to form the 1,2,4-oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with a suitable phthalazinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-6-4-9-17(12-14)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)15-7-5-8-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIYSAJPABTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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